molecular formula C7H9BrN2OS B1382684 3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole CAS No. 1600307-14-9

3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole

Cat. No. B1382684
CAS RN: 1600307-14-9
M. Wt: 249.13 g/mol
InChI Key: FSIMUSKSELUXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole is a heterocyclic compound with a five-member ring structure. It is composed of three carbon atoms, one nitrogen atom, and one bromine atom. The compound is an important building block for the synthesis of various pharmaceuticals and other organic compounds. It is also used in the synthesis of boronic acids, which are important intermediates in the synthesis of various drugs and other compounds.

Scientific Research Applications

Quantum Theory Analysis

A study by El-Emam et al. (2020) focused on adamantane-1,3,4-thiadiazole hybrid derivatives, including a compound with a bromine substitution. They used the quantum theory of atoms-in-molecules (QTAIM) approach to characterize intra- and intermolecular interactions. This research demonstrates the relevance of 1,2,4-thiadiazole derivatives in understanding non-covalent interactions in molecular structures (El-Emam et al., 2020).

Photovoltaic Applications

Higashihara et al. (2012) synthesized π-conjugated polymers containing thiophene and 1,3,4-thiadiazole units. These polymers showed potential for use in organic photovoltaic devices, demonstrating high open-circuit voltage values. This research highlights the utility of thiadiazole derivatives in enhancing the performance of photovoltaic materials (Higashihara et al., 2012).

Organic Photovoltaic Cells

Lee et al. (2010) reported on conjugated main-chain polymers that include thiadiazole units for application in photovoltaic devices. These polymers showed broad absorption and promising power conversion efficiency, underscoring the importance of thiadiazole derivatives in the field of organic photovoltaics (Lee et al., 2010).

Visible-Light Promoted Synthesis

Aggarwal and Hooda (2021) explored the synthesis of 1,2,4-thiadiazoles under visible light, demonstrating an environmentally friendly and efficient method for creating these compounds. This study showcases the potential of thiadiazole derivatives in green chemistry applications (Aggarwal & Hooda, 2021).

Electrochemical Oxidative Synthesis

Yang et al. (2020) developed a method for synthesizing 1,2,4-thiadiazole derivatives through electro-oxidative intramolecular N-S bond formation. This approach provides a catalyst- and oxidant-free method, emphasizing the versatility of thiadiazole compounds in synthetic chemistry (Yang et al., 2020).

properties

IUPAC Name

3-bromo-5-(oxan-4-yl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2OS/c8-7-9-6(12-10-7)5-1-3-11-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIMUSKSELUXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=NS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole
Reactant of Route 3
3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole
Reactant of Route 4
3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole
Reactant of Route 5
3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole
Reactant of Route 6
3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.